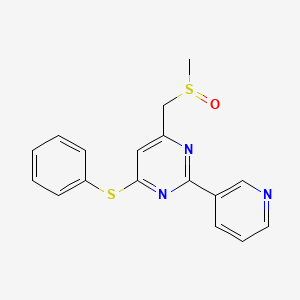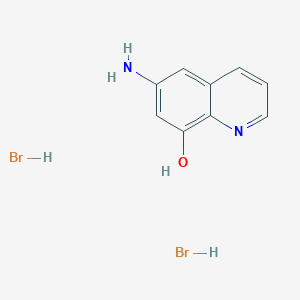
6-Aminoquinolin-8-ol dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoquinolin-8-ol dihydrobromide is a chemical compound with the molecular formula C9H10Br2N2O and a molecular weight of 322.00 . It is used for research purposes .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, which are similar to this compound, has been studied extensively . For instance, bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) in chloroform yielded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 8-HQ derivatives have been explored .Chemical Reactions Analysis
8-Aminoquinoline, a compound similar to this compound, is known for its ability to facilitate transition metal-catalyzed C–H bond functionalization reactions . It is the most successful and broadly used removable auxiliary for the functionalization of challenging primary and secondary sp3 carbon–hydrogen bonds .Applications De Recherche Scientifique
8-Aminoquinoline Therapy for Latent Malaria
8-Aminoquinoline compounds, including primaquine, have been revolutionary in the treatment of latent malaria due to their ability to target the dormant liver stages of Plasmodium infections. Primaquine's use, however, is complicated by its potential to cause hemolytic anemia in individuals with G6PD deficiency. This has highlighted the need for careful screening before administration of such treatments (Baird, 2019).
G6PD Deficiency and 8-Aminoquinoline Treatment
G6PD deficiency poses significant challenges to the safe clinical deployment of 8-aminoquinoline regimens. Individuals with this deficiency are at risk of severe hemolysis when treated with drugs like primaquine. This has necessitated the development of reliable diagnostic tests for G6PD deficiency to ensure the safe use of 8-aminoquinolines in malaria control and elimination efforts (von Seidlein et al., 2013).
Metabolism and Hemolytic Toxicity of 8-Aminoquinolines
The metabolism of 8-aminoquinolines, such as primaquine, involves the formation of metabolites that can cause oxidative stress and hemolysis, particularly in G6PD-deficient individuals. This understanding is crucial for developing safer antimalarial therapies and managing the risks associated with these treatments (Theoharides et al., 1985).
Mécanisme D'action
Target of Action
It belongs to the 8-aminoquinoline family, which is known for its antimalarial properties . These compounds are effective against multiple life-cycle stages of the Plasmodium parasites that cause malaria .
Mode of Action
It has been proposed that the blood-stage activity of 8-aminoquinolines may be derived from an oxidative stress mechanism since it is known that primaquine, a member of the 8-aminoquinoline family, stimulates the hexose monophosphate shunt, increases hydrogen peroxide and MetHb production .
Biochemical Pathways
As an 8-aminoquinoline, it is likely to affect the life-cycle of plasmodium parasites, thus disrupting the progression of malaria .
Pharmacokinetics
Primaquine has a much longer elimination half-life compared with other antimalarials .
Result of Action
As an 8-aminoquinoline, it is likely to have antimalarial effects by disrupting the life-cycle of plasmodium parasites .
Action Environment
It is known that the efficacy of antimalarial drugs can be influenced by factors such as the patient’s health status, the strain of the parasite, and the presence of drug resistance .
Propriétés
IUPAC Name |
6-aminoquinolin-8-ol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;;/h1-5,12H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCTJXEXGLDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
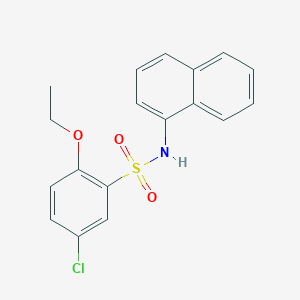
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
![2-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2822549.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2822552.png)
![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)
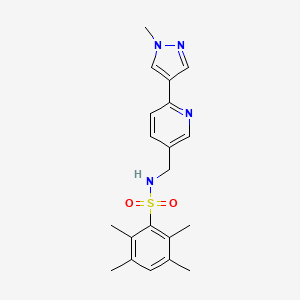
![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)
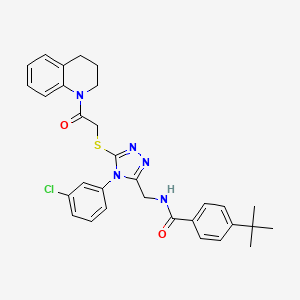
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)
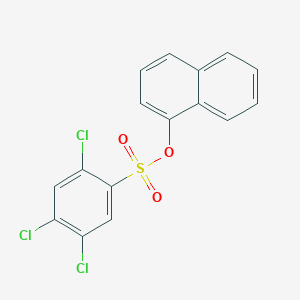
![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)
